1,3-Dioxan-4-ylmethanamine hydrochloride
Description
1,3-Dioxan-4-ylmethanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a 1,3-dioxane ring. The compound’s structure comprises a six-membered 1,3-dioxane ring (a cyclic ether with two oxygen atoms at positions 1 and 3) substituted with a methanamine (-CH2NH2) group at position 4, with the amine group protonated as a hydrochloride salt.
Properties
IUPAC Name |
1,3-dioxan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-1-2-7-4-8-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRSTWFCTWTQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-55-7 | |
| Record name | 1,3-Dioxane-4-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxan-4-ylmethanamine hydrochloride involves the reaction of 1,3-dioxane with methanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3-Dioxan-4-ylmethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of 1,3-Dioxan-4-ylmethanamine hydrochloride .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
1,3-Dioxan-4-ylmethanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of biological activity through further reactions, making it a valuable building block in drug development.
Example Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of 1,3-dioxan-4-ylmethanamine hydrochloride in synthesizing novel inhibitors for human purine nucleoside phosphorylase (PNP), which is a target for treating certain cancers and autoimmune diseases. The compound was subjected to reductive amination reactions to yield derivatives with enhanced inhibitory activity. The results indicated that modifications at the dioxane ring significantly influenced the biological activity of the synthesized compounds .
Synthetic Organic Chemistry
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as a reagent for constructing complex molecular architectures. Its ability to participate in various chemical reactions, such as reductive amination and alkylation, makes it a versatile tool for chemists.
Data Table: Reaction Pathways Involving 1,3-Dioxan-4-ylmethanamine Hydrochloride
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH | Amines derived from aldehydes | 70-90 |
| Alkylation | Alkyl halides, base | Alkylated dioxane derivatives | 60-80 |
| Hydrolysis | Acidic conditions | Dioxane derivatives with hydroxyl groups | 50-75 |
Material Science
Polymer Additive
1,3-Dioxan-4-ylmethanamine hydrochloride has potential applications as an additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers.
Case Study: Polymer Blends
Research involving the blending of polyvinyl chloride (PVC) with 1,3-dioxan-4-ylmethanamine hydrochloride showed improved flexibility and impact resistance compared to pure PVC. The study concluded that the dioxane derivative acted as a plasticizer, facilitating better processing and performance characteristics .
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Ring Systems and Reactivity :
- The 1,3-dioxane/dioxolane systems (e.g., ) confer rigidity and stability compared to acyclic analogs like dopamine hydrochloride. The oxygen atoms in the dioxane ring may enhance solubility in polar solvents .
- Heterocyclic analogs (e.g., imidazole, triazole derivatives) exhibit diverse bioactivity. For instance, imidazole-based methanamines () are explored for receptor-targeted drug design, while triazole derivatives () are used in click chemistry.
In contrast, 1,3-dioxan-4-ylmethanamine hydrochloride’s lack of reported bioactivity suggests it may serve as a synthetic intermediate rather than a drug candidate.
Safety and Handling :
- Methanamine hydrochlorides generally require stringent safety protocols. For example, [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride mandates protective equipment and ventilation during handling , a precaution likely applicable to 1,3-dioxan-4-ylmethanamine hydrochloride.
Biological Activity
Overview
1,3-Dioxan-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 153.61 g/mol. It is synthesized through the reaction of 1,3-dioxane with methanamine in the presence of hydrochloric acid, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of 1,3-Dioxan-4-ylmethanamine hydrochloride is primarily attributed to its ability to act as a ligand, interacting with specific receptors and enzymes. This interaction can modulate various biochemical pathways, leading to diverse physiological effects. The compound's structure allows it to engage in receptor binding, influencing neurotransmitter systems and potentially exhibiting therapeutic properties.
Biological Activity Data
Research has demonstrated that 1,3-Dioxan-4-ylmethanamine hydrochloride exhibits various biological activities. Below is a summary of key findings from studies assessing its effects on different biological systems.
Case Studies
Several case studies have explored the pharmacological potential of 1,3-Dioxan-4-ylmethanamine hydrochloride:
- Anticancer Activity : In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with the compound resulted in significant apoptosis, indicated by caspase-3 activation and cytochrome c release into the cytosol. The study highlighted a dose-dependent response, with effective concentrations leading to increased apoptotic markers .
- Receptor Interaction Studies : Binding assays conducted on CHO and HeLa cells demonstrated that derivatives of benzodioxan, including 1,3-Dioxan-4-ylmethanamine hydrochloride, showed selective binding to alpha(1A)-adrenoreceptors. This selectivity suggests potential applications in treating conditions related to adrenergic signaling pathways .
- Antibacterial Effects : The compound has been tested for its antibacterial properties against various pathogens, showing promising results against E. coli and Staphylococcus aureus. These findings indicate its potential utility in developing antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
